1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride
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Overview
Description
1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride typically involves the reaction of 2-naphthol with epichlorohydrin to form 3-(2-naphthyloxy)propan-1-ol. This intermediate is then reacted with ammonia to yield 1-Amino-3-(2-naphthyloxy)propan-2-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield naphthylamines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Scientific Research Applications
1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride can be compared with similar compounds such as propranolol, which is also a naphthyl derivative.
Similar compounds include:
- Propranolol
- 1-Amino-3-(1-naphthyloxy)propan-2-ol
- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)-
Properties
IUPAC Name |
1-amino-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13;/h1-7,12,15H,8-9,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXZYKAGRRTDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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